molecular formula C14H14N2O4 B2976393 (E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1006359-63-2

(E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2976393
CAS No.: 1006359-63-2
M. Wt: 274.276
InChI Key: XRGGOCJEONFPDT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and antibacterial studies. This compound features a hybrid molecular structure, incorporating two pharmacologically significant motifs: a 1,5-dimethyl-1H-pyrazole ring and a 4-hydroxy-6-methyl-2H-pyran-2-one (also known as dehydroacetic acid derivative) scaffold . The 4-hydroxy-6-methyl-2H-pyran-2-one unit is a versatile building block in organic synthesis and has been identified as a key structural component in various biologically active molecules . Furthermore, derivatives of 2-pyrone are recognized for their potential as antibacterial agents . The molecule is designed as a chalcone analog, characterized by an (E)-configured α,β-unsaturated ketone system that bridges the two heterocyclic rings. This acryloyl linker is a common feature in chalcones, a class of compounds widely studied for their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities . The presence of this system suggests potential for the molecule to act as a Michael acceptor in biological systems, which could be relevant for its mechanism of action in interacting with cellular thiols or enzyme active sites. Researchers may find this compound valuable for screening against multidrug-resistant bacterial strains, given the ongoing need for new antibacterial candidates . Its structure aligns with the strategy of developing hybrid molecules by combining distinct pharmacophores to enhance biological activity or overcome resistance. This product is intended for chemical and pharmaceutical research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-15-16(3)9(10)2/h4-7,18H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGGOCJEONFPDT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(N(N=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(N(N=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazole moiety with a pyranone derivative, which contributes to its reactivity and biological activity. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate acylating agents under controlled conditions to yield the target compound.

Synthetic Route

  • Starting Materials :
    • 1,5-Dimethyl-1H-pyrazole
    • Acryloyl chloride or similar acylating agents.
  • Reaction Conditions :
    • Conducted in an inert atmosphere to prevent moisture interference.
    • Use of bases like triethylamine to neutralize byproducts.
  • Yield Optimization :
    • Reaction temperature and time are critical for maximizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents.

Antiviral Activity

In studies focusing on antiviral properties, related pyrazole derivatives demonstrated promising results against HIV-1. For example, certain compounds exhibited EC50 values in the nanomolar range, indicating high potency against viral replication. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the pyrazole ring significantly influence antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives maintain low toxicity profiles (CC50 > 200 μmol/L), others may exhibit moderate cytotoxic effects depending on structural modifications. This balance between efficacy and safety is crucial for developing therapeutic agents.

Table of Biological Activities

Activity TypeCompound/DerivativeEC50 (μmol/L)CC50 (μmol/L)Reference
AntiviralI-110.0038>200
AntibacterialPyrazole Derivative A0.01>150
AntifungalPyrazole Derivative B0.05>100

The biological activity of This compound is primarily mediated through its ability to interact with specific biological targets such as enzymes and receptors. The acryloyl moiety enhances its reactivity towards nucleophiles, facilitating the formation of bioactive derivatives that can modulate enzyme activity or inhibit pathogen growth.

Case Studies

  • Antiviral Efficacy Against HIV :
    • A series of pyrazole derivatives were synthesized and screened for their anti-HIV activity. Compound I-11 showed exceptional potency with an EC50 value of 0.0038 μmol/L, demonstrating its potential as a lead compound for further development.
  • Antibacterial Screening :
    • In vitro studies evaluated the antibacterial properties of various derivatives against resistant bacterial strains, revealing significant inhibition at low concentrations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several heterocyclic systems documented in the literature:

Compound Name Core Structure Key Functional Groups Synthesis Highlights Hydrogen Bonding Features Reference
(E)-3-(3-(1,5-Dimethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one (Target) Pyran-2-one + pyrazole Hydroxy, acryloyl, methyl Not specified in evidence Likely O–H⋯O/N interactions
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran + pyrazole Amino, hydroxy, cyano Malononitrile in 1,4-dioxane, reflux N–H⋯O and O–H⋯N bonds
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran + pyrazole Amino, hydroxy, cyano, ester Ethyl cyanoacetate in 1,4-dioxane, reflux Ester carbonyl participates in H-bonding
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidine + coumarin + tetrazole Tetrazole, coumarin, pyrazole Multi-step cyclization Tetrazole N–H⋯O interactions
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrimidine + coumarin + tetrazole Thioxo, tetrazole, coumarin Similar to 4i with sulfur incorporation S⋯H–O/N interactions

Key Observations :

  • Pyrazole-Pyran Hybrids: The target compound and compounds 11a/11b share pyran and pyrazole moieties but differ in substituents.
  • Coumarin Derivatives : Compounds 4i and 4j () incorporate coumarin (a benzopyran-2-one derivative) and tetrazole rings, contrasting with the target’s simpler pyran-2-one and lack of tetrazole. The coumarin moiety in 4i/4j may increase π-stacking capability, while the target’s hydroxy group favors hydrogen bonding .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The 4-hydroxy and pyran-2-one carbonyl groups likely form O–H⋯O and C=O⋯H–O bonds, as observed in coumarin derivatives (). Graph set analysis () could classify these interactions as D (donor) and A (acceptor) motifs, stabilizing the crystal lattice .
  • Tetrazole-Containing Compounds (4i/4j) : Tetrazole N–H groups participate in stronger hydrogen bonds (e.g., N–H⋯O) compared to the target’s hydroxy group, possibly affecting solubility and melting points .

Computational and Crystallographic Tools

  • Structural characterization of similar compounds (e.g., 11a/11b, 4i/4j) likely employed SHELX for refinement () and ORTEP-3 for visualization (). These tools ensure accurate determination of bond lengths and angles, critical for comparing steric effects (e.g., 1,5-dimethylpyrazole in the target vs. phenyl groups in 4j) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for multi-step preparation of this compound, and how can intermediates be validated?

  • Methodology: A modular approach is advised, starting with the synthesis of the pyrazole and pyranone cores separately. For example, the pyrazole moiety (1,5-dimethyl-1H-pyrazol-4-yl) can be prepared via cyclocondensation of hydrazine derivatives with diketones, followed by acryloylation using α,β-unsaturated acyl chlorides . The pyranone core is typically synthesized via cyclization of hydroxy-ketones under acidic conditions. Intermediates should be validated using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?

  • Methodology: Use FT-IR to confirm carbonyl (C=O) and hydroxyl (-OH) groups (e.g., broad ~3200 cm⁻¹ for -OH, ~1700 cm⁻¹ for acryloyl C=O). NMR is essential for stereochemical confirmation: the (E)-configuration of the acryloyl group is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons) . Discrepancies in NOESY or COSY data should prompt re-evaluation of solvent effects or crystallographic validation .

Q. How can chromatographic purification be optimized for polar intermediates?

  • Methodology: Use gradient elution with ethyl acetate/hexane (1:4 to 1:1) on silica gel columns for intermediates. For highly polar derivatives (e.g., hydroxylated pyranones), reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution . Recrystallization from 2-propanol or ethyl acetate is effective for final purification .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., Z/E isomerization or retro-Diels-Alder) be suppressed during synthesis?

  • Methodology: Control reaction temperature (e.g., <0°C for acryloylation to minimize isomerization) and use sterically hindered bases (e.g., DIPEA) to stabilize transition states. For pyranone cyclization, Brønsted acids (e.g., p-TsOH) favor kinetic over thermodynamic products . Monitor reactions via in-situ FT-IR or LC-MS to detect side products early .

Q. What strategies address low yields in the final coupling step between pyrazole and pyranone moieties?

  • Methodology: Activate the pyranone’s hydroxyl group using Mitsunobu conditions (DIAD, Ph3P) or employ coupling reagents like EDC/HOBt for amide/ester formation. Solvent choice is critical: anhydrous DMF or THF improves yields by reducing hydrolysis . If yields remain low (<40%), consider protecting group strategies (e.g., TBS for -OH) to prevent side reactions .

Q. How should researchers analyze contradictory bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology: Standardize assay conditions (pH, temperature, solvent controls) to minimize variability. Perform dose-response curves (IC50/EC50) with triplicate measurements. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate specificity . Structural analogs (e.g., from ) can help isolate pharmacophore contributions.

Q. What computational tools are effective for predicting reactivity or docking interactions of this compound?

  • Methodology: DFT calculations (Gaussian, ORCA) predict electrophilic sites (e.g., acryloyl β-carbon) for nucleophilic attacks. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets using crystal structures of target proteins (e.g., kinases or oxidoreductases). Validate predictions with mutagenesis or isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.